molecular formula C15H15N5O2S B11260838 N-(3-methoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-methoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11260838
M. Wt: 329.4 g/mol
InChI Key: PLOMBJJTHHMKDW-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a methoxyphenyl group, a pyrrole ring, and a triazole ring, connected via a sulfanyl-acetamide linkage. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Formation of the Triazole Ring: The triazole ring is often synthesized via the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne.

    Coupling Reactions: The methoxyphenyl group and the triazole-pyrrole moiety are then coupled using a sulfanyl-acetamide linkage. This step typically involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-methoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in oxidative stress, inflammation, or cell proliferation.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation, or the PI3K/Akt pathway, which is involved in cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its combination of a methoxyphenyl group, a pyrrole ring, and a triazole ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C15H15N5O2S

Molecular Weight

329.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-[(4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C15H15N5O2S/c1-22-13-6-4-5-12(9-13)17-14(21)10-23-15-18-16-11-20(15)19-7-2-3-8-19/h2-9,11H,10H2,1H3,(H,17,21)

InChI Key

PLOMBJJTHHMKDW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NN=CN2N3C=CC=C3

Origin of Product

United States

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